PNB-001

Description

Properties

IUPAC Name |

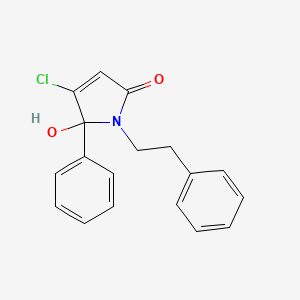

4-chloro-5-hydroxy-5-phenyl-1-(2-phenylethyl)pyrrol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c19-16-13-17(21)20(12-11-14-7-3-1-4-8-14)18(16,22)15-9-5-2-6-10-15/h1-10,13,22H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVXKGRKAPTSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C=C(C2(C3=CC=CC=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of PNB-001 (GPP-Balacovin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

PNB-001, also known as GPP-Balacovin, is a first-in-class new chemical entity (NCE) demonstrating a unique dual mechanism of action with significant therapeutic potential in various inflammatory conditions.[1][2] It has been investigated for its anti-inflammatory, immunomodulatory, analgesic, and antipyretic properties.[1][3] Preclinical and clinical studies have explored its efficacy in inflammatory bowel disease (IBD), pain, and more recently, in the context of COVID-19.[4] This document provides a comprehensive overview of the molecular mechanisms, preclinical and clinical data, and experimental protocols related to this compound.

Core Mechanism of Action: Dual Activity on Cholecystokinin Receptors

The primary mechanism of action of this compound revolves around its interaction with cholecystokinin (CCK) receptors. It uniquely functions as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.

Cholecystokinin Receptors

CCK receptors are G-protein coupled receptors (GPCRs) that are crucial in the gastrointestinal system and the central nervous system.

-

CCK-A (Alimentary) Receptors: Primarily found in the gastrointestinal tract, mediating functions like pancreatic secretion and gallbladder contraction.

-

CCK-B (Brain) Receptors: Also known as the gastrin receptor, these are found in the brain and the stomach's parietal cells. Gastrin, a peptide hormone, binds to CCK-B receptors to stimulate the release of histamine, which in turn promotes the secretion of gastric acid. Gastrin also plays a role in the proliferation and maturation of GI tract cells.

This compound's dual action allows it to modulate multiple signaling pathways involved in inflammation and immune response.

Signaling Pathways and Molecular Interactions

CCK-B Receptor Antagonism

As an isoform-selective antagonist, this compound binds to the CCK-B receptor with high affinity. This action blocks the binding of gastrin, leading to several downstream effects:

-

Reduction of Gastric Acid: By inhibiting the gastrin-mediated histamine release, this compound can reduce gastric acid secretion.

-

Anti-inflammatory Effects: Elevated levels of CCK are associated with inflammatory conditions like IBD. By blocking the CCK-B receptor, this compound mitigates the inflammatory cascade. Preclinical studies have shown it effectively reverses damage in animal models of IBD and Crohn's disease.

-

Potential in Cancer: Since gastrin is implicated in cell proliferation, particularly in gastric cancers, CCK-B antagonism is a potential therapeutic strategy.

CCK-A Receptor Agonism

This compound also acts as an agonist for the CCK-A receptor. This is believed to contribute to its anti-inflammatory properties through the cholinergic anti-inflammatory pathway. This pathway is a key mechanism by which the nervous system modulates the immune response.

Preclinical Evidence

A range of preclinical studies have substantiated the mechanism and efficacy of this compound.

Quantitative Preclinical Data

| Parameter | Value | Model System | Reference |

| Binding Affinity | |||

| CCK-B Binding | 20 nM | In vitro assay | |

| Potency | |||

| vs. L-365,260 (CCK2 Antagonist) | 10 times more potent | Isolated tissue assay | |

| vs. Prednisolone | Effective at 5 & 20 mg/kg | Rat model of IBD | |

| vs. Aspirin (Antipyretic) | 20 times more potent | In vivo models | |

| vs. Tramadol (Analgesic) | 0.5 mg/kg this compound analogous to 40 mg/kg Tramadol | Mouse tail-flick assay | |

| Pharmacokinetics | |||

| Half-life (Rat Liver Microsome) | 1.20 min | In vitro | |

| Half-life (Dog & Human Liver Microsome) | ~12 min | In vitro | |

| Plasma Protein Binding (Rat & Human) | 97% | In vitro | |

| Safety Pharmacology | |||

| Cytochrome P450 Inhibition | No inhibition of Cyp3A4, Cyp2C9, Cyp1A2 up to 10 µM; Cyp2C19 up to 3 µM | In vitro ADME studies | |

| Permeability | High permeability | Caco-2 permeability studies |

Experimental Protocols: Preclinical

1. Indomethacin-Induced IBD in Rats

-

Objective: To evaluate the anti-inflammatory effect of this compound in a model of inflammatory bowel disease.

-

Methodology:

-

Rats were administered indomethacin to induce IBD.

-

Test groups received this compound orally at doses of 5 mg/kg and 20 mg/kg.

-

A positive control group received prednisolone.

-

The extent of inflammation and tissue damage in the gastrointestinal organs was assessed through gross pathological and histopathological examinations.

-

-

Results: this compound was highly effective in reducing inflammation and reversing IBD- and Crohn's disease-like damage to gastrointestinal tissues in a dose-dependent manner.

2. LPS-Induced Lung Inflammation in Mice

-

Objective: To assess the prophylactic properties of this compound against acute lung inflammation.

-

Methodology:

-

Swiss albino mice were randomized into four groups.

-

Group 1 (Control): Received a vehicle.

-

Group 2 (LPS only): Received lipopolysaccharide (LPS) intratracheally to induce lung inflammation.

-

Group 3 (LPS + this compound): Received LPS followed by oral this compound (100 mg/kg).

-

Group 4 (Prophylactic): Received daily oral this compound (100 mg/kg) for 7 days before LPS induction.

-

Myeloperoxidase (MPO) activity and histopathology of the lungs were examined 30 hours after LPS induction.

-

-

Results: this compound significantly decreased MPO activity and reduced the severity of inflammatory cell infiltration in the lungs, particularly in the prophylactic group, indicating a protective effect.

Clinical Evidence

This compound has undergone Phase I and Phase II clinical trials, primarily focusing on its safety and efficacy in healthy volunteers and patients with moderate COVID-19.

Phase I Clinical Trials

-

Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducted.

-

Participants: A total of 74 healthy subjects were enrolled. The MAD study included 32 subjects over 14 days.

-

Dose Range: The SAD study evaluated doses from 25-1500 mg. The MAD study tested low, medium, and high doses (50, 100, and 200 mg).

-

Results: this compound was found to be extremely safe with expected pharmacokinetic profiles.

Phase II Clinical Trial (COVID-19)

-

Objective: To assess the efficacy and safety of this compound in patients with moderate COVID-19 infection.

-

Study Design: A multi-center, randomized, open-label, comparative study.

-

Participants: 40 patients with moderate COVID-19, defined as having pneumonia without severe signs and requiring oxygen support. Patients were randomized 1:1.

-

Intervention:

-

Test Arm (n=20): this compound (100 mg, orally, three times daily for 14 days) + Best Care (BC).

-

Control Arm (n=20): Best Care (BC) alone.

-

-

Primary Endpoint: Change in the 8-point WHO Ordinal Scale score for COVID-19 from baseline to day 15.

Quantitative Clinical Trial Data (Phase II COVID-19)

| Endpoint | This compound + Best Care | Best Care Only | P-value | Reference |

| Primary Efficacy | ||||

| Clinical Improvement (WHO Scale) at Day 15 | Significant Improvement | - | 0.042 | |

| Secondary Efficacy | ||||

| Hospital Discharge by Day 14 | 19 patients | 15 patients | 0.0486 | |

| Mean Duration of Hospitalization | 9.45 days | 9.80 days | - | |

| Mean Duration of Supplemental Oxygen | 5.45 days | 7.10 days | - | |

| Safety | ||||

| Total Adverse Events (AEs) | 11 AEs in 8 patients | 13 AEs in 10 patients | - | |

| AEs Related to this compound | None | - | - | |

| Biomarkers | ||||

| IL-6, CRP, NLR, PLR, ESR | Statistically significant reduction by Day 14 | - | - |

Conclusion

This compound (GPP-Balacovin) presents a novel and complex mechanism of action centered on its dual role as a CCK-A receptor agonist and a CCK-B receptor antagonist. This allows it to exert potent anti-inflammatory, immunomodulatory, and analgesic effects. Preclinical data robustly supports its efficacy in models of inflammation and pain, demonstrating favorable pharmacokinetics and a strong safety profile. Early clinical trials have confirmed its safety in healthy volunteers and have shown significant clinical benefits in patients with moderate COVID-19, underscoring its potential as a valuable therapeutic agent for a range of inflammatory diseases. Further investigation in Phase III trials is warranted to fully establish its place in clinical practice.

References

PNB-001 CCK2 selective ligand

An In-Depth Technical Guide to PNB-001: A Selective CCK2 Receptor Ligand

Introduction

This compound (also known as GPP-Balacovin) is a first-in-class, orally active small molecule that functions as a selective antagonist for the cholecystokinin B (CCK2) receptor, which is also known as the gastrin receptor.[1][2] It is an arylated 5-hydroxy-pyrrol-2-one derivative synthesized from mucochloric acid.[3] While its primary mechanism is the selective antagonism of the CCK2 receptor, some studies also describe it as having a unique dual action, functioning as a cholecystokinin-A (CCK-A) agonist and a CCK-B (CCK2) antagonist. This profile gives this compound a unique combination of anti-inflammatory, analgesic, and immunomodulatory properties.

Developed by PNB Vesper Life Sciences, this compound has progressed through preclinical and clinical development for various therapeutic indications, including inflammatory bowel disease (IBD), inflammatory pain, and as an adjunct treatment for moderate COVID-19. Its high stability, favorable physicochemical properties, and demonstrated safety in early clinical trials make it a compound of significant interest for drug development professionals.

Mechanism of Action

The physiological effects of this compound are primarily mediated through its interaction with the cholecystokinin (CCK) receptor system. There are two main subtypes of CCK receptors: CCK-A (for 'alimentary') and CCK-B (for 'brain'). The CCK-B receptor is also known as the CCK2 or gastrin receptor.

Gastrin, a peptide hormone, binds to the CCK2 receptor, triggering a signaling cascade that leads to the release of histamine, which subsequently stimulates the secretion of gastric acid. This pathway is also implicated in the cell proliferation and maturation of the gastrointestinal tract. In certain pathological conditions, such as gastrinoma, gastric cancers, and inflammatory bowel syndrome, there is an excess production or sustained secretion of gastrin or CCK, leading to overstimulation of this pathway.

This compound acts as a selective antagonist at the CCK2 receptor, blocking the binding of gastrin and CCK. This action inhibits the downstream signaling responsible for gastric acid secretion and cellular proliferation. The antagonistic properties of this compound have been confirmed in isolated tissue assays, where it effectively blocks contractions induced by CCK receptor agonists like pentagastrin (CCK-5).

Caption: CCK2 receptor signaling pathway and the antagonistic action of this compound.

Data Presentation

Table 1: Binding Affinity and Selectivity

| Compound | Target | Binding Affinity (IC₅₀ / Kᵢ) | Selectivity | Reference |

| This compound | CCK2 | 20 nM / 22 nM | 450-fold selective for CCK2 over CCK1 | |

| L-365,260 (Standard) | CCK2 | - | This compound is 10 times more potent |

Table 2: Preclinical Efficacy Data

| Model | Species | Dosage | Key Findings | Reference |

| Indomethacin-Induced IBD | Rat | 5 and 20 mg/kg p.o. | Extremely effective in reducing inflammation and IBD-dependent damage; completely reversed pathological changes. | |

| Formalin-Induced Pain | Rat | - | Extremely effective in both neuropathic (Phase I) and inflammatory (Phase II) pain models. | |

| Tail-Flick Assay (Pain) | Mouse | 0.5 mg/kg | Analgesic effect comparable to 40 mg/kg Tramadol. | |

| LPS-Induced Lung Inflammation | Mouse | 100 mg/kg b.w. p.o. | Decreased severity of lung inflammation and showed prophylactic action. |

Table 3: Pharmacokinetic and ADME Properties

| Parameter | Species / System | Value | Reference |

| Half-life (Microsomal) | Rat Liver Microsomes | 1.20 min | |

| Dog and Human Liver Microsomes | ~12 min | ||

| Half-life (In Vivo) | Rat | 9 hours | |

| Time to Peak Concentration (Tₘₐₓ) | Rat (20 mg/kg p.o.) | 40 min | |

| Bioavailability | Rat | Relatively low | |

| Plasma Protein Binding | Rat and Human Plasma | 97% | |

| Permeability (Caco-2) | - | High permeability, not subject to efflux. | |

| CYP450 Inhibition | - | No inhibition of CYP3A4, CYP2C9, CYP1A2 up to 10 µM. |

Table 4: Clinical Trial Summary

| Phase | Population | Dosage | Key Findings & Safety | Reference |

| Phase I (SAD) | 74 Healthy Subjects | 25 - 1500 mg | Found to be extremely safe and well-tolerated. | |

| Phase I (MAD) | Healthy Subjects | 50, 100, and 200 mg | Safe, target plasma concentrations were reached. Mild AEs like vomiting and a transient increase in ALT at a high dose in one subject. | |

| Phase II | 40 Moderate COVID-19 Patients | 100 mg (tid) for 14 days (+ Best Care) | Significant clinical improvement from baseline to Day 15 (p=0.042). Well-tolerated, with a better safety profile than the Best Care only arm. |

Experimental Protocols

Isolated Tissue Assay for CCK2 Antagonism

This in vitro protocol is used to confirm the functional antagonism of this compound at the CCK2 receptor.

Methodology:

-

Tissue Preparation: A section of the rat duodenum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of 30-60 minutes.

-

Agonist Concentration-Response: A cumulative concentration-response curve is generated for a CCK2-selective agonist, such as pentagastrin (CCK-5), to establish a baseline for induced contractions.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound (e.g., 100 nM) for a set period (e.g., 30 minutes).

-

Post-Incubation Agonist Response: The concentration-response curve for the agonist (pentagastrin) is repeated in the presence of this compound.

-

Data Analysis: The contractile responses are measured using an isometric transducer. A rightward shift in the agonist's concentration-response curve in the presence of this compound indicates competitive antagonism. The potency of this compound is confirmed by its ability to fully block the agonist-induced contractions.

Caption: Experimental workflow for the isolated tissue antagonism assay.

In Vivo Model: Indomethacin-Induced Inflammatory Bowel Disease (IBD)

This animal model is used to evaluate the anti-inflammatory efficacy of this compound in a condition mimicking IBD.

Methodology:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

-

Induction of IBD: IBD is induced by subcutaneous or oral administration of indomethacin.

-

Treatment Groups: Animals are randomized into several groups:

-

Vehicle Control (receives vehicle only).

-

Disease Control (receives indomethacin + vehicle).

-

Positive Control (receives indomethacin + a standard drug like Prednisolone).

-

Test Groups (receive indomethacin + varying doses of this compound, e.g., 5 mg/kg and 20 mg/kg, p.o.).

-

-

Drug Administration: this compound or control substances are administered orally for a specified period following IBD induction.

-

Efficacy Evaluation: After the treatment period, animals are euthanized. The gastrointestinal tissues are collected for:

-

Gross Pathological Examination: Assessment of ulceration, inflammation, and tissue damage.

-

Histopathological Analysis: Microscopic examination of tissue sections to assess inflammatory cell infiltration, mucosal damage, and other pathological changes.

-

-

Data Analysis: The severity of IBD is scored based on the pathological and histopathological findings. The efficacy of this compound is determined by its ability to significantly reduce these scores compared to the disease control group.

Development and Evaluation Pipeline

The progression of this compound from a chemical entity to a clinical candidate follows a structured pipeline involving synthesis, preclinical evaluation, and human clinical trials.

Caption: Logical pipeline for the development and evaluation of this compound.

References

PNB-001: A Technical Whitepaper on a Novel CCK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNB-001 is a novel, orally active small molecule that acts as a selective antagonist of the Cholecystokinin-2 (CCK2) receptor.[1][2] It has demonstrated significant anti-inflammatory and analgesic properties in a range of preclinical models and has undergone evaluation in human clinical trials. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, pharmacology, and key experimental data related to this compound. Detailed methodologies for pivotal preclinical and in vitro assays are presented to facilitate further research and development.

Molecular Structure and Physicochemical Properties

This compound is a 5-hydroxy-5-aryl-pyrrol-2-one derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C18H16ClNO2 | [2] |

| Molecular Weight | 313.78 g/mol | [2] |

| CAS Number | 1528760-09-9 | [2] |

| Appearance | Not specified | |

| Solubility | DMSO: 50 mg/mL (159.35 mM) |

Pharmacology

Mechanism of Action

This compound is a selective antagonist of the CCK2 receptor, also known as the gastrin receptor. The peptide hormone gastrin, upon binding to the CCK2 receptor, triggers a signaling cascade that plays a role in various physiological and pathophysiological processes, including gastric acid secretion, gastrointestinal cell proliferation, and inflammation. By blocking this interaction, this compound can modulate these downstream effects. Some evidence also suggests that this compound may have agonistic activity at the CCK-A receptor, contributing to its unique pharmacological profile.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the attenuation of inflammatory and pain responses. In preclinical studies, this compound has been shown to be effective in models of inflammatory bowel disease and various pain models.

Pharmacokinetics and ADME

| ADME Property | Finding | Reference |

| Permeability | High permeability in Caco-2 assays; not subject to efflux. | |

| Plasma Protein Binding | Approximately 97% bound in rat and human plasma. | |

| Metabolism | Does not significantly inhibit CYP3A4, CYP2C9, and CYP1A2 up to 10 µM, and CYP2C19 up to 3 µM. | |

| Half-life | Short half-life in rat liver microsomes (1.20 min) and longer in dog and human liver microsomes (approx. 12 min). |

Key Experimental Data

Receptor Binding Affinity

| Assay | IC50 |

| CCK2 Receptor Binding | 22 nM |

In Vivo Efficacy: Indomethacin-Induced Inflammatory Bowel Disease (Rat Model)

| Treatment Group | Dose (p.o.) | Outcome |

| This compound | 5 mg/kg | Significant reduction in inflammation and IBD-dependent damage. |

| This compound | 20 mg/kg | Significant reduction in inflammation and IBD-dependent damage. |

| Prednisolone | Not Specified | Positive Control |

In Vivo Efficacy: Tail-Flick Analgesia Model (Mouse)

| Treatment Group | Dose (i.p.) | Outcome |

| This compound | 0.5 mg/kg | Analgesic effect comparable to tramadol. |

| Tramadol | 40 mg/kg | Positive Control |

Experimental Protocols

Radioligand Binding Assay for CCK2 Receptor

This protocol outlines the method for determining the binding affinity of this compound to the CCK2 receptor.

Materials:

-

HEPES buffer (20 mM, pH 6.5)

-

EGTA (1 mM)

-

MgCl2 (5 mM)

-

NaCl (150 mM)

-

Radiolabeled iodinated cholecystokinin (125I-CCK)

-

Cell membranes expressing the CCK2 receptor

-

This compound

-

L-365,260 (standard CCK2 antagonist)

-

Packard Cobra Auto-gamma counter

Procedure:

-

Prepare a reaction mixture containing 20 mM HEPES, 1 mM EGTA, 5 mM MgCl2, and 150 mM NaCl at pH 6.5.

-

Add cell membranes (0.1 mg/ml) expressing the CCK2 receptor to the reaction mixture.

-

Add 25 pM of radiolabeled 125I-CCK.

-

Add varying concentrations of this compound or the standard antagonist L-365,260.

-

Incubate the samples for 2 hours at room temperature.

-

Centrifuge the samples at 11,000 rpm for 5 minutes to separate the bound and free radioligand.

-

Wash the membrane pellets twice with water.

-

Measure the bound radioactivity using a Packard Cobra Auto-gamma counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Indomethacin-Induced Inflammatory Bowel Disease (IBD) Model in Rats

This is a representative protocol for inducing IBD in rats to evaluate the efficacy of this compound.

Materials:

-

Male Wistar rats

-

Indomethacin

-

This compound

-

Prednisolone (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Acclimatize male Wistar rats for at least one week before the experiment.

-

Divide the rats into treatment groups: vehicle control, indomethacin control, this compound (5 mg/kg and 20 mg/kg, p.o.), and prednisolone.

-

Administer the respective treatments orally for a specified period before IBD induction.

-

To induce IBD, administer indomethacin subcutaneously at a dose of 7.5 mg/kg on two consecutive days.

-

Monitor the animals daily for clinical signs of IBD, such as weight loss, diarrhea, and rectal bleeding.

-

At the end of the study period, euthanize the animals and collect the colon.

-

Assess the severity of IBD by measuring colon length, and colon weight, and by macroscopic and histopathological scoring of the tissue damage.

Caco-2 Permeability Assay

This protocol provides a general method for assessing the intestinal permeability of this compound using the Caco-2 cell line.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.

-

Wash the cell monolayers with HBSS.

-

To measure apical to basolateral (A-B) permeability, add this compound to the apical side of the monolayer.

-

To measure basolateral to apical (B-A) permeability, add this compound to the basolateral side.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment (basolateral for A-B, apical for B-A).

-

Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.

Signaling Pathways and Experimental Workflows

CCK2 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the CCK2 receptor by gastrin and the point of inhibition by this compound.

Caption: CCK2 receptor signaling pathway and inhibition by this compound.

Experimental Workflow for In Vivo IBD Model

This diagram outlines the general workflow for evaluating the efficacy of this compound in a rat model of inflammatory bowel disease.

Caption: Workflow for the indomethacin-induced IBD model in rats.

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action as a selective CCK2 receptor antagonist. Its potent anti-inflammatory and analgesic properties, demonstrated in robust preclinical models, suggest its potential for the treatment of inflammatory bowel disease and other inflammatory conditions. The favorable pharmacokinetic profile, including good oral permeability, supports its development as an orally administered therapeutic. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human diseases.

References

In Vitro Pharmacodynamics of PNB-001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNB-001, also known as GPP-Balacovin, is a novel small molecule entity with a unique pharmacological profile, acting as a first-in-class cholecystokinin-A (CCK-A) receptor agonist and cholecystokinin-B (CCK-B) receptor antagonist.[1] This dual activity confers upon it significant anti-inflammatory, immunomodulatory, and analgesic properties.[2] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacodynamic Properties

This compound's primary mechanism of action revolves around its differential activity at the two main cholecystokinin receptor subtypes. It selectively antagonizes the CCK-B (also known as CCK2) receptor while simultaneously acting as an agonist at the CCK-A (or CCK1) receptor. This distinct profile is believed to underpin its therapeutic effects.

Quantitative Analysis of Receptor Binding and Functional Activity

The in vitro potency and selectivity of this compound have been characterized through various binding and functional assays. The following tables summarize the key quantitative parameters.

| Parameter | Receptor | Value | Species/Tissue | Assay Type | Reference |

| IC50 | CCK-B | 22 nM | Guinea Pig Cerebral Cortex | Radioligand Binding Assay | [3] |

| Binding Affinity (Ki) | CCK-B | 20 nM | Not Specified | Not Specified | [4] |

| Selectivity | CCK-B vs. CCK-A | >450-fold | Guinea Pig/Rat | Radioligand Binding Assay | [3] |

| IC50 | CCK-A | >10 µM | Rat Pancreas | Radioligand Binding Assay | |

| Functional IC50 | CCK-B | 1 nM | Rat Duodenum | Isolated Tissue Contraction | |

| Functional IC50 | CCK-B | 10 nM | Isolated Tissue | DSS-Induced Inflammation |

Note: While this compound has been investigated for its potential in cancer therapy, specific IC50 values for its cytotoxic effects against various human cancer cell lines are not publicly available. A related compound, PNB-028, has shown inhibition of proliferation in the nanomolar range in cholecystokinin-related cancer cell lines.

Signaling Pathways

This compound exerts its effects by modulating downstream signaling cascades of the CCK-A and CCK-B receptors. Furthermore, its anti-inflammatory action is linked to the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.

CCK-A Receptor Agonist Pathway

As an agonist at the CCK-A receptor, this compound is expected to activate G-protein-coupled signaling cascades. CCK-A receptors are known to couple to Gq/11 and Gs proteins, leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. This results in the generation of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), which in turn activate downstream effectors like protein kinase C (PKC) and protein kinase A (PKA).

CCK-B Receptor Antagonist Pathway

Conversely, as a CCK-B receptor antagonist, this compound blocks the binding of endogenous ligands like gastrin and cholecystokinin. This inhibits the activation of Gq-mediated PLC signaling, thereby preventing the increase in intracellular calcium and the activation of PKC that would normally follow. This antagonistic action is particularly relevant in the context of inflammation and certain cancers where CCK-B receptor signaling is upregulated.

Cholinergic Anti-inflammatory Pathway

The anti-inflammatory effects of this compound are partly mediated through the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve and the neurotransmitter acetylcholine, which can suppress the production of pro-inflammatory cytokines by immune cells, such as macrophages, through interaction with α7 nicotinic acetylcholine receptors (α7nAChR). This compound is thought to modulate this pathway, leading to a reduction in cytokine release.

Experimental Protocols

Radioligand Binding Assay for CCK-B and CCK-A Receptors

Objective: To determine the binding affinity (IC50) of this compound for CCK-B and CCK-A receptors.

Materials:

-

Tissue sources: Guinea pig cerebral cortex (for CCK-B), Rat pancreas (for CCK-A).

-

Radioligand: [³H]propionyl-CCK-8.

-

Test compound: this compound at various concentrations.

-

Reference standards: L-365,260 (for CCK-B), Lorglumide (for CCK-A).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA.

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the respective tissues in ice-cold sucrose buffer and perform differential centrifugation to isolate the cell membrane fraction. Resuspend the final pellet in the assay buffer.

-

Binding Reaction: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound or the reference standard.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Isolated Tissue Contraction Assay

Objective: To assess the functional antagonist activity of this compound at the CCK-B receptor.

Materials:

-

Tissue: Rat duodenum.

-

Agonist: Pentagastrin (CCK-5).

-

Test compound: this compound.

-

Organ bath system with an isometric force transducer.

-

Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

Procedure:

-

Tissue Preparation: Isolate a segment of the rat duodenum and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Agonist Concentration-Response: Generate a cumulative concentration-response curve for the agonist (pentagastrin) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a defined period (e.g., 30 minutes).

-

Shift in Concentration-Response: In the presence of this compound, repeat the cumulative concentration-response curve for pentagastrin.

-

Data Analysis: A rightward shift in the concentration-response curve for pentagastrin in the presence of this compound indicates competitive antagonism. The functional IC50 can be calculated from the degree of this shift at different antagonist concentrations.

General Cytotoxicity Assay (e.g., MTT or Crystal Violet Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in cancer cell lines.

Materials:

-

Human cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound at various concentrations.

-

96-well cell culture plates.

-

MTT reagent or crystal violet staining solution.

-

Solubilization buffer (for MTT) or destaining solution (for crystal violet).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan crystals. Solubilize the crystals and measure the absorbance.

-

Crystal Violet Assay: Fix the cells and stain with crystal violet, which binds to the DNA of adherent cells. Wash away the excess stain, destain the cells, and measure the absorbance of the destaining solution.

-

-

Data Analysis: Plot the percentage of cell viability against the concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Conclusion

This compound demonstrates a compelling and unique in vitro pharmacodynamic profile characterized by potent and selective antagonism of the CCK-B receptor and agonism at the CCK-A receptor. Its ability to modulate key signaling pathways, including the cholinergic anti-inflammatory pathway, provides a strong rationale for its observed anti-inflammatory and immunomodulatory effects. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and related compounds in preclinical and clinical research. Further studies to elucidate its effects on a broader range of cell types and signaling interactions will be crucial in fully understanding its therapeutic potential.

References

PNB-001: A Technical Overview of Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding affinity and selectivity profile of PNB-001, a novel therapeutic agent. The document outlines the quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Selectivity Profile

The binding affinity of this compound for its primary target, the cholecystokinin-B (CCK2) receptor, and its selectivity over the cholecystokinin-A (CCK1) receptor have been determined through radioligand binding assays. This compound demonstrates potent and selective antagonism of the CCK2 receptor.[1][2] The inhibitory concentration (IC50) values from these studies are summarized in the table below. For comparative purposes, data for the standard CCK1 and CCK2 receptor antagonists, Lorglumide and L-365,260, are also included.[2]

| Compound | Target | IC50 (nM) | Selectivity |

| This compound | CCK2 Receptor | 22 | 450-fold vs. CCK1 |

| CCK1 Receptor | >10,000 | ||

| L-365,260 (Standard) | CCK2 Receptor | 3 | |

| Lorglumide (Standard) | CCK1 Receptor | 170 |

Table 1: Comparative IC50 values for this compound and standard CCK receptor antagonists. Data derived from radioligand binding assays using iodinated CCK8 as the radioligand with cortex (for CCK2) and pancreatic (for CCK1) membranes.[1][2]

Furthermore, in an in-vitro anti-inflammatory assay, this compound demonstrated potent activity with an IC50 of 1 nM. In safety pharmacology studies, this compound did not show inhibition of tested Cytochrome P450 (CYP) enzymes up to a concentration of 10 µM, indicating a low potential for drug-drug interactions mediated by these enzymes.

Experimental Protocols

Radioligand Binding Assay for CCK1 and CCK2 Receptors

The binding affinity of this compound to CCK1 and CCK2 receptors was determined using a competitive radioligand binding assay.

Objective: To determine the IC50 value of this compound for the CCK1 and CCK2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Test Compound: this compound

-

Radioligand: Iodinated cholecystokinin (CCK8)

-

Membrane Preparations: Cortex membranes (for CCK2 receptor) and pancreatic membranes (for CCK1 receptor).

-

Assay Buffer: 20 mM HEPES, 1 mM EGTA, 5 mM MgCl2, 150 mM NaCl, pH 6.5.

-

Instrumentation: Centrifuge, scintillation counter.

Procedure:

-

Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the membrane preparation (0.1 mg/mL final concentration), the radiolabeled CCK8, and the diluted this compound or vehicle control.

-

Incubation: Incubate the reaction mixtures for 2 hours at room temperature to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Following incubation, centrifuge the tubes at 11,000 rpm for 5 minutes to pellet the membranes with the bound radioligand.

-

Washing: Carefully aspirate the supernatant containing the unbound radioligand. Wash the pellets twice with water to remove any remaining unbound ligand.

-

Quantification: Measure the radioactivity of the pellets using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of this compound. The data is fitted to a sigmoidal dose-response curve. The selectivity is calculated as the ratio of the IC50 value for the CCK1 receptor to the IC50 value for the CCK2 receptor.

Isolated Tissue Assay for CCK2 Antagonism

The antagonistic properties of this compound at the CCK2 receptor were functionally confirmed using an isolated tissue preparation.

Objective: To assess the ability of this compound to inhibit the contraction of rat duodenum induced by a CCK2 receptor agonist.

Materials:

-

Test Compound: this compound

-

Agonist: Pentagastrin (CCK-5)

-

Tissue Preparation: Isolated rat duodenum segment.

-

Organ Bath: Containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Isotonic Transducer and Data Acquisition System.

Procedure:

-

Tissue Mounting: Mount the isolated rat duodenum segment in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for a period of time until a stable baseline is achieved.

-

Agonist-Induced Contraction: Add pentagastrin to the organ bath to induce a contractile response.

-

Antagonist Treatment: In a separate set of experiments, pre-incubate the tissue with varying concentrations of this compound for a defined period before adding pentagastrin.

-

Measurement of Contraction: Record the magnitude of the contractile response in the presence and absence of this compound.

-

Data Analysis: Analyze the data to determine the extent to which this compound inhibits the pentagastrin-induced contractions. This is typically expressed as a shift in the concentration-response curve of the agonist.

Visualizing the Mechanism and aSSAYS

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide on the Discovery and Development of PNB-001

Introduction

PNB-001 (also known as GPP-Balacovin) is a first-in-class new chemical entity (NCE) identified as an arylated 5-hydroxy-pyrrol-2-one.[1] It has a unique dual mechanism of action, functioning as a Cholecystokinin-A (CCK-A) receptor agonist and a Cholecystokinin-B (CCK-B) receptor antagonist.[2][3] This profile confers potent anti-inflammatory, immunomodulatory, and analgesic properties.[1][4] Initially developed for inflammatory conditions like Inflammatory Bowel Disease (IBD) and pain, its development has been expanded to include infectious diseases such as COVID-19, where it has undergone Phase 2 and 3 clinical trials. This document provides a comprehensive technical overview of the discovery and development of this compound, detailing its pharmacology, preclinical data, and clinical findings.

Pharmacology and Mechanism of Action

This compound's therapeutic effects stem from its modulation of the cholecystokinin receptor system. The two primary CCK receptors, CCK-A ("alimentary") and CCK-B ("brain"), are distributed throughout the gastrointestinal (GI) tract and central nervous system (CNS). The peptide hormone gastrin also binds to the CCK-B receptor (also known as the CCK2 receptor), playing a key role in gastric acid secretion, GI tract maturation, and cell proliferation. In pathological states such as IBD or certain cancers, excessive gastrin/CCK signaling can drive inflammation.

This compound acts as a potent and selective antagonist at the CCK-B receptor, binding with an affinity of 20 nM. By blocking this receptor, it inhibits pro-inflammatory signaling pathways. Preclinical studies have shown it to be approximately ten times more potent than L-365,260, a standard CCK2 antagonist. Concurrently, this compound functions as a CCK-A agonist. This agonism is believed to contribute to its anti-inflammatory effects, potentially through the cholinergic anti-inflammatory pathway, and its analgesic properties. This dual action provides a unique approach to managing complex inflammatory diseases.

Preclinical Development

This compound has undergone extensive preclinical evaluation to characterize its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles.

Pharmacokinetics and ADME

Pharmacokinetic studies revealed species-dependent differences in metabolism. While this compound has a short half-life in rat liver microsomes, it is significantly more stable in dog and human liver microsomes, suggesting better bioavailability in humans. The compound exhibits high plasma protein binding but also shows high permeability in Caco-2 assays without being subject to efflux. Importantly, this compound showed no significant inhibition of major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.

Table 1: Preclinical Pharmacokinetics of this compound

| Parameter | Species/System | Value | Reference |

|---|---|---|---|

| Half-life | Rat Liver Microsome | 1.20 min | |

| Dog/Human Liver Microsome | ~12 min | ||

| Rat (in vivo, 20 mg/kg p.o.) | 9 h | ||

| Tmax | Rat (in vivo, 20 mg/kg p.o.) | 40 min |

| Plasma Protein Binding | Rat and Human Plasma | 97% | |

Preclinical Efficacy

This compound demonstrated robust efficacy in various animal models of pain and inflammation.

Table 2: Preclinical Efficacy of this compound in Pain Models

| Model | Species | This compound Dose | Comparator | Outcome | Reference |

|---|---|---|---|---|---|

| Tail-Flick Assay | Mice | 0.5 mg/kg | 40 mg/kg Tramadol | Comparable increase in latency | |

| Hot Plate Paw Withdrawal | Rats | 5 mg/kg p.o. | 40 mg/kg s.c. Tramadol | Superior efficacy to Tramadol |

| Formalin-Induced Pain | Rats | 1.5 mg/kg i.p. | Morphine | Effective in neuropathic phase (I) | |

Table 3: Preclinical Efficacy of this compound in an IBD Model

| Model | Species | This compound Dose (p.o.) | Comparator | Outcome | Reference |

|---|

| Indomethacin-Induced IBD | Rats | 5 mg/kg & 20 mg/kg | Prednisolone | Completely reversed IBD and Crohn's disease-like damage | |

Preclinical Safety

Toxicology studies established a high safety margin for this compound.

Table 4: Preclinical Safety and ADME Profile of this compound

| Study Type | Species | Dose | Findings | Reference |

|---|---|---|---|---|

| Maximum Tolerated Dose (MTD) | SD Rats | 2000 mg/kg (oral) | LD50 >2000 mg/kg/day | |

| 28-Day Toxicity | Rats | Up to 300 mg/kg | No treatment-related adverse effects |

| CYP450 Inhibition | In vitro | Up to 10 µM | No inhibition of Cyp3A4, Cyp2C9, Cyp1A2 | |

Experimental Protocols

Protocol 1: Indomethacin-Induced IBD in Rats

-

Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.

-

Animals: Wistar rats.

-

Induction: IBD is induced by subcutaneous administration of indomethacin.

-

Treatment Groups:

-

Vehicle Control

-

Indomethacin Control

-

This compound (5 mg/kg, p.o.) + Indomethacin

-

This compound (20 mg/kg, p.o.) + Indomethacin

-

Prednisolone (positive control) + Indomethacin

-

-

Procedure: Animals receive the respective treatments orally. Following treatment, gastrointestinal tissues and organs are collected.

-

Endpoints: Assessment of inflammation and IBD-dependent damage through gross pathological examination and histopathological analysis of GI tissues.

Protocol 2: Formalin-Induced Pain in Rats

-

Objective: To assess the analgesic efficacy of this compound in a model of tonic chemical pain with neuropathic and inflammatory components.

-

Animals: Wistar rats.

-

Procedure:

-

A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

-

Pain behavior (licking, flinching of the paw) is observed and quantified during two distinct phases: Phase I (0-5 minutes, neurogenic pain) and Phase II (15-60 minutes, inflammatory pain).

-

-

Treatment Groups:

-

Vehicle Control

-

This compound (various doses, p.o. or i.p.)

-

Morphine (positive control)

-

-

Endpoints: Reduction in the duration of pain behaviors in Phase I and Phase II compared to the control group.

Protocol 3: LPS-Induced Lung Inflammation in Mice

-

Objective: To evaluate the prophylactic and therapeutic effects of this compound on acute lung inflammation.

-

Animals: Swiss albino mice.

-

Treatment Groups (n=6 per group):

-

Vehicle Control: Received vehicle (35% PEG in distilled water).

-

LPS Control: Received intratracheal lipopolysaccharide (LPS, 10 µ g/mouse ) to induce inflammation.

-

Treatment Group: Received LPS followed by oral this compound (100 mg/kg b.w.).

-

Prophylaxis Group: Received daily oral this compound (100 mg/kg b.w.) for 7 days, then induced with LPS.

-

-

Endpoints:

-

Myeloperoxidase (MPO) Activity: Measured in lung tissue at 30 hours post-LPS induction as a marker of neutrophil infiltration.

-

Histopathology: Lungs examined for infiltration of inflammatory cells.

-

Clinical Development

This compound has progressed to clinical trials, demonstrating a favorable safety profile in healthy volunteers and showing therapeutic efficacy in patients.

Phase 1 Studies

Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducted in healthy subjects. This compound was found to be safe and well-tolerated across a wide dose range.

Table 5: Summary of Phase 1 (SAD) Clinical Trial of this compound

| Parameter | Details | Reference |

|---|---|---|

| Population | 42 healthy male subjects | |

| Dose Range | 25 mg to 1500 mg | |

| Key PK Finding | Food effect: ~5-fold increase in Cmax and ~4-fold increase in AUC with a high-fat meal. |

| Safety | Well-tolerated; AEs were mild. One subject withdrew due to a moderate AE. | |

Table 6: Summary of Phase 1 (MAD) Clinical Trial of this compound

| Parameter | Details | Reference |

|---|---|---|

| Population | 32 healthy subjects | |

| Doses | 50, 100, and 200 mg daily for 14 days | |

| Half-life | Day 1: 2.4 - 6.8 hours; Day 14: 5.3 - 7.9 hours |

| Safety | Found to be safe; 2 AEs reported (vomiting, transient ALT increase at high dose). | |

Phase 2 COVID-19 Trial

A multi-center, randomized, open-label study was conducted to assess the efficacy and safety of this compound in patients with moderate COVID-19 infection.

Protocol 4: Phase 2 Trial in Moderate COVID-19 Patients

-

Objective: To evaluate the efficacy and safety of this compound plus Standard of Care (SOC) compared to SOC alone.

-

Design: Multi-center, randomized, parallel-group, comparative, open-label study.

-

Participants: 40 patients with laboratory-confirmed moderate COVID-19, defined as having pneumonia with no signs of severe disease (SpO2 >94% on room air).

-

Intervention:

-

Test Arm (n=20): this compound (100 mg orally, three times daily for 14 days) + SOC.

-

Control Arm (n=20): SOC alone.

-

-

Primary Endpoints:

-

Mean change in the 8-point WHO Ordinal Scale score from baseline by Day 14.

-

Mortality rate by Day 28.

-

-

Key Secondary Endpoints: Improvement in chest X-ray, duration of hospitalization, duration of supplemental oxygen use, and change in inflammatory markers (e.g., IL-6, CRP, Neutrophil-Lymphocyte-Ratio).

Clinical Trial Results

The addition of this compound to standard care resulted in significant clinical improvements.

Table 7: Efficacy Outcomes of Phase 2 Clinical Trial of this compound in Moderate COVID-19 Patients

| Endpoint | This compound + SOC (n=20) | SOC Alone (n=20) | P-value | Reference |

|---|---|---|---|---|

| Change in WHO Ordinal Scale (Baseline to Day 14) | Significant Clinical Improvement | - | 0.042 | |

| Mean Chest X-ray Score Improvement | 2.05 | 1.16 | 0.032 | |

| Patients Remaining Hospitalized (Day 15) | 1 | 5 | 0.048 |

| Mortality by Day 28 | 1 patient | 2 patients | 0.56 | |

Table 8: Safety and Immunomodulatory Outcomes of Phase 2 Clinical Trial of this compound in Moderate COVID-19 Patients

| Parameter | Finding | P-value | Reference |

|---|---|---|---|

| Adverse Events (AEs) | 11 AEs in 8 patients (this compound arm) vs. 13 AEs in 10 patients (SOC arm). No AEs were related to this compound. | - | |

| Lymphocyte Count | Increased into reference range | 0.032 | |

| Neutrophil Count | Reduced | 0.013 |

| Neutrophil-Lymphocyte-Ratio (NLR) | Significantly reduced | - | |

This compound is a promising drug candidate with a novel dual mechanism targeting CCK receptors. The comprehensive preclinical data package demonstrated its efficacy in models of pain and inflammation with a wide safety margin. Clinical development has confirmed its safety in healthy volunteers and shown significant therapeutic benefits in patients with moderate COVID-19, highlighting its potent anti-inflammatory and immunomodulatory effects. These findings support the continued development of this compound for various inflammatory and infectious diseases. Phase 3 trials have been initiated to further confirm its efficacy in a larger patient population.

References

Preclinical Pharmacology of PNB-001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of PNB-001 (also known as GPP-Balacovin), a novel small molecule entity with potential therapeutic applications in inflammatory conditions and pain management. The data presented herein is a synthesis of publicly available preclinical research.

Executive Summary

This compound is a potent and selective antagonist of the Cholecystokinin B (CCK-B/CCK2) receptor. Its mechanism of action centers on the modulation of the cholecystokinin and gastrin signaling pathways, which are implicated in various physiological and pathological processes, including gastrointestinal function, inflammation, and nociception. Preclinical studies have demonstrated the efficacy of this compound in animal models of inflammatory bowel disease (IBD) and pain, suggesting its potential as a first-in-class therapeutic agent. This document summarizes the key in vitro and in vivo pharmacological data, pharmacokinetic properties, and safety profile of this compound.

Mechanism of Action: CCK2 Receptor Antagonism

This compound is an isoform-selective antagonist that demonstrates high binding affinity for the CCK2 receptor[1][2]. The CCK/gastrin family of peptides and their receptors are primarily found in the gastrointestinal tract and the central nervous system[1][2]. Gastrin, by binding to the CCK2 receptor, stimulates the release of histamine, which in turn promotes the secretion of gastric acid[1]. This pathway is also involved in the proliferation and maturation of gastrointestinal tract cells. In pathological states such as certain cancers and inflammatory conditions, the gastrin pathway can be overactive. By antagonizing the CCK2 receptor, this compound is believed to interfere with these pathological processes.

digraph "PNB-001_Mechanism_of_Action" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Mechanism of Action", splines=ortho, rankdir=LR, maxsize="7.6,7.6"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes

Gastrin [label="Gastrin", fillcolor="#FBBC05"];

CCK2R [label="CCK2 Receptor", fillcolor="#F1F3F4"];

PNB001 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Histamine [label="Histamine Release", fillcolor="#FBBC05"];

GastricAcid [label="Gastric Acid Secretion", fillcolor="#FBBC05"];

CellProlif [label="Cell Proliferation &\nMaturation", fillcolor="#FBBC05"];

// Edges

Gastrin -> CCK2R [label="Binds to"];

PNB001 -> CCK2R [label="Antagonizes", arrowhead=tee];

CCK2R -> Histamine [label="Activates"];

Histamine -> GastricAcid [label="Stimulates"];

CCK2R -> CellProlif [label="Promotes"];

// Rank alignment

{rank=same; Gastrin; PNB001;}

{rank=same; CCK2R;}

{rank=same; Histamine; CellProlif;}

{rank=same; GastricAcid;}

}

Workflow for the in vivo IBD model.

Pain Models

This compound has demonstrated significant analgesic effects in various preclinical pain models.

In a rat model of formalin-induced pain, which has both a neurogenic (Phase I) and an inflammatory (Phase II) component, this compound was highly effective.

Species Model Treatment Dose (p.o. or i.p.) Phase I (Neurogenic Pain) Phase II (Inflammatory Pain) Reference Rat Formalin Test This compound Dose-response Effective Extremely effective Rat Formalin Test Morphine - Comparator Comparator

Table 3: Efficacy of this compound in the Formalin-Induced Pain Model.

In the tail-flick assay in mice, a measure of spinal nociceptive reflexes, this compound demonstrated analgesic effects comparable to tramadol.

Species Model Treatment Dose Latency Period Reference Mouse Tail-Flick Assay This compound 0.5 mg/kg Analogous to 40 mg/kg tramadol Mouse Tail-Flick Assay Tramadol 40 mg/kg Positive control

Table 4: Efficacy of this compound in the Tail-Flick Assay.

Pharmacokinetics and Metabolism

Pharmacokinetic studies of this compound have been conducted in rats, dogs, and humans.

Species Dose Route Cmax Tmax t1/2 Bioavailability Reference Rat 20 mg/kg Oral - 40 min 9 h Relatively low Human 25-1500 mg Oral (SAD) Dose-dependent - - - Human 50, 100, 200 mg Oral (MAD) Target plasma concentrations reached - - -

Table 5: Pharmacokinetic Parameters of this compound.

Note: Detailed Cmax and AUC values for human studies are available in clinical trial publications.

In vitro ADME studies revealed that this compound has high plasma protein binding (97% in rat and human plasma) and high permeability in Caco-2 cell assays, suggesting good absorption potential. The compound did not significantly inhibit major cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP1A2 up to 10 µM, and CYP2C19 up to 3 µM), indicating a low potential for drug-drug interactions mediated by these enzymes. This compound has a short half-life in rat liver microsomes (1.20 min) and a longer half-life in dog and human liver microsomes (approximately 12 min).

Safety Pharmacology and Toxicology

This compound has demonstrated a favorable safety profile in preclinical studies.

Study Species Dose Findings Reference Acute Toxicity Rat, Mouse - High level of safety 7-day Dose Range Finding Rat, Dog - Well-tolerated 28-day Toxicology Rat, Dog - Well-tolerated Safety Pharmacology - 80 mg/kg No adverse events hERG Channel Assay - - No significant inhibition - CYP450 Inhibition In vitro Up to 10 µM No significant inhibition of major isoforms

Table 6: Summary of Preclinical Safety Studies.

Experimental Protocols

Indomethacin-Induced IBD in Rats

-

Animals: Male Wistar rats.

-

Induction: IBD is induced by subcutaneous injection of indomethacin (e.g., 7.5 mg/kg) on two consecutive days.

-

Treatment: this compound (5 and 20 mg/kg) or vehicle is administered orally for a specified period following indomethacin administration. Prednisolone (10 mg/kg) is used as a positive control.

-

Assessment: Animals are monitored for clinical signs of IBD (body weight loss, stool consistency). At the end of the study, the gastrointestinal tract is excised, and macroscopic and histopathological examinations are performed to assess the degree of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in tissue homogenates.

Formalin-Induced Pain in Rats

-

Animals: Male Sprague-Dawley rats.

-

Procedure: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of the rat's hind paw. The animal is then placed in an observation chamber.

-

Treatment: this compound or vehicle is administered (p.o. or i.p.) at a predetermined time before the formalin injection.

-

Assessment: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded. Observations are typically made during two distinct phases: Phase I (0-5 minutes post-injection, representing neurogenic pain) and Phase II (15-30 minutes post-injection, representing inflammatory pain).

Tail-Flick Test in Mice

-

Animals: Male Swiss albino mice.

-

Apparatus: A tail-flick apparatus that applies a radiant heat source to the tail.

-

Procedure: The mouse is gently restrained, and its tail is positioned over the heat source. The latency to flick the tail away from the heat is automatically recorded. A cut-off time is set to prevent tissue damage.

-

Treatment: this compound (0.5 mg/kg) or vehicle is administered at a specified time before the test. Tramadol (40 mg/kg) is used as a positive control.

-

Assessment: The latency to tail flick is measured as an index of the pain threshold. An increase in latency indicates an analgesic effect.

```dot

digraph "In_Vivo_Experiment_Logic" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Logical Flow of In Vivo Efficacy Studies", splines=ortho, rankdir=TB, maxsize="7.6,7.6"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes

Hypothesis [label="Hypothesis:\nthis compound has anti-inflammatory\nand analgesic properties", fillcolor="#F1F3F4"];

ModelSelection [label="Selection of Relevant\nIn Vivo Models", fillcolor="#F1F3F4"];

IBD_Model [label="Inflammatory Bowel Disease Model\n(Indomethacin-induced)", fillcolor="#FBBC05"];

Pain_Model [label="Pain Models", fillcolor="#FBBC05"];

Formalin_Test [label="Formalin Test", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tail_Flick [label="Tail-Flick Test", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Dosing [label="Dose-Response Studies", fillcolor="#34A853", fontcolor="#FFFFFF"];

Efficacy [label="Efficacy Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"];

Conclusion [label="Conclusion:\nthis compound demonstrates efficacy\nin preclinical models", fillcolor="#F1F3F4"];

// Edges

Hypothesis -> ModelSelection;

ModelSelection -> IBD_Model;

ModelSelection -> Pain_Model;

Pain_Model -> Formalin_Test;

Pain_Model -> Tail_Flick;

IBD_Model -> Dosing;

Formalin_Test -> Dosing;

Tail_Flick -> Dosing;

Dosing -> Efficacy;

Efficacy -> Conclusion;

}

References

Methodological & Application

PNB-001: Application Notes and Protocols for Dosage and Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of PNB-001 in various rat models based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy, pharmacokinetics, and safety of this novel compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound administration in rat models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Dosage | Source |

| Half-life (t½) | ~9 hours | Oral (p.o.) | 20 mg/kg | [1] |

| Time to Peak Concentration (Tmax) | 40 minutes | Oral (p.o.) | 20 mg/kg | [1] |

| Bioavailability | Relatively low | Oral (p.o.) | Not specified | [1] |

| Plasma Protein Binding | 97% | Not specified | Not specified | [1] |

Table 2: Efficacy Dosages of this compound in Rat Models

| Model | Route of Administration | Effective Dosage | Outcome | Source |

| Formalin-Induced Pain (Phase I - Neuropathic) | Intraperitoneal (i.p.) | 1.5 mg/kg | Effective in reducing neuropathic pain | |

| Formalin-Induced Pain (Phase II - Inflammatory) | Oral (p.o.) / Intraperitoneal (i.p.) | Various doses tested | Superior to morphine in reducing inflammatory pain | |

| Indomethacin-Induced Inflammatory Bowel Disease (IBD) | Oral (p.o.) | 5 mg/kg and 20 mg/kg | Significantly reduced inflammation and damage to gastrointestinal tissues.[1] | |

| Pain (General) | Oral (p.o.) | Not specified | Sustained pain tolerance, comparable or superior to tramadol. |

Table 3: Toxicological Data of this compound in Sprague-Dawley (SD) Rats

| Parameter | Value | Route of Administration | Study Duration | Source |

| Maximum Tolerated Dose (MTD) | 2000 mg/kg | Oral (p.o.) | Single dose | |

| No Observed Adverse Effect Level (NOAEL) | 300 mg/kg/day | Oral (p.o.) | 28 days |

Experimental Protocols

This compound Formulation and Administration

Oral (p.o.) Administration:

-

Formulation: Prepare a suspension of this compound in a suitable vehicle. A commonly used vehicle is 35% Polyethylene Glycol (PEG) in distilled water. The concentration of the suspension should be calculated based on the required dosage and the average weight of the rats.

-

Administration: Administer the suspension orally using a gavage needle. The volume should typically not exceed 10 ml/kg body weight.

Intraperitoneal (i.p.) Administration:

-

Formulation: Prepare a solution or suspension of this compound in a sterile, isotonic vehicle suitable for injection, such as saline or 35% PEG in distilled water. Ensure the final formulation is at a physiological pH.

-

Administration: Inject the solution into the lower quadrant of the rat's abdomen, taking care to avoid the bladder and internal organs. The injection volume should generally not exceed 10 ml/kg body weight.

Formalin-Induced Pain Model

This model is used to assess both acute nociceptive and chronic inflammatory pain.

Protocol:

-

Acclimatization: Acclimate rats to the experimental environment and observation chambers for at least 30 minutes before the test.

-

This compound Administration: Administer this compound via the desired route (oral or intraperitoneal) at the predetermined time point before formalin injection.

-

Formalin Injection: Inject 50 µl of a 5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.

-

Observation: Immediately after the formalin injection, place the rat in an observation chamber. Record the amount of time the animal spends licking, biting, or flinching the injected paw.

-

Phases of Observation:

-

Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.

-

Phase II (15-60 minutes post-injection): Represents inflammatory pain.

-

-

Data Analysis: Compare the pain-related behaviors in the this compound treated groups to a vehicle-treated control group.

Indomethacin-Induced Inflammatory Bowel Disease (IBD) Model

This model is used to evaluate the anti-inflammatory effects of this compound on the gastrointestinal tract.

Protocol:

-

IBD Induction: Administer indomethacin to the rats. A common method is two subcutaneous injections of 7.5 mg/kg indomethacin, 24 hours apart.

-

This compound Administration: Administer this compound orally at the desired dosages (e.g., 5 mg/kg and 20 mg/kg) daily, starting from the day of the first indomethacin injection.

-

Monitoring: Monitor the rats daily for clinical signs of IBD, such as weight loss, diarrhea, and rectal bleeding.

-

Endpoint Analysis: At the end of the study period (e.g., 5-7 days after the first indomethacin injection), euthanize the rats and collect the colon and other relevant gastrointestinal tissues.

-

Evaluation:

-

Macroscopic Scoring: Score the severity of inflammation, ulceration, and adhesions in the colon.

-

Histopathological Analysis: Process the tissue samples for histological examination to assess the degree of inflammation, mucosal damage, and cellular infiltration.

-

Biochemical Markers: Measure levels of inflammatory markers such as myeloperoxidase (MPO) activity in the tissue homogenates.

-

-

Data Analysis: Compare the scores and marker levels from the this compound treated groups to a vehicle-treated IBD control group and a healthy control group.

Rat Xenograft Cancer Model (General Protocol)

While specific studies on this compound in rat cancer models are limited in the available literature, a general protocol can be adapted. Dosage and administration may be guided by data from other rat models and studies on related compounds like PNB-028 in mouse models (50 mg/kg, p.o.).

Protocol:

-

Cell Culture: Culture the desired human cancer cell line (e.g., small cell lung cancer) under appropriate sterile conditions.

-

Animal Model: Use immunocompromised rats (e.g., nude rats) to prevent rejection of the human tumor cells.

-

Tumor Implantation:

-

Harvest the cancer cells and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of the rat.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

-

-

This compound Administration:

-

Randomize the rats into treatment and control groups.

-

Administer this compound via the desired route (e.g., oral gavage) at the selected dosage and frequency. The control group should receive the vehicle.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and the general health of the rats throughout the study.

-

At the end of the study, euthanize the rats and excise the tumors.

-

-

Endpoint Analysis:

-

Compare the final tumor volumes and weights between the treated and control groups.

-

Perform histological and immunohistochemical analysis of the tumor tissue to assess cell proliferation, apoptosis, and other relevant markers.

-

-

Data Analysis: Analyze the tumor growth inhibition and other relevant parameters to determine the anti-cancer efficacy of this compound.

Signaling Pathways and Experimental Workflows

Caption: this compound acts as a CCK2 receptor antagonist to block pain and inflammation signaling.

Caption: Workflow for assessing this compound's analgesic effects in the rat formalin test.

References

Application Notes and Protocols for PNB-001 in an Indomethacin-Induced IBD Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNB-001, also known as GPP-Balacovin, is a novel, orally active small molecule that functions as a selective antagonist of the Cholecystokinin B (CCK-B/CCK2) receptor.[1][2] Preclinical research has demonstrated its potential as a therapeutic agent for inflammatory bowel disease (IBD).[1][2] These application notes provide a comprehensive overview of the use of this compound in the widely recognized indomethacin-induced IBD rat model, summarizing the available data and providing detailed protocols for its evaluation.

The indomethacin-induced IBD model in rats is a well-established preclinical model that mimics several key features of human Crohn's disease, including mucosal ulcerations and inflammation in the small intestine. This compound has been shown to be highly effective in this model, demonstrating a significant reduction in inflammation and tissue damage. The therapeutic effects of this compound are reported to be comparable to the corticosteroid prednisolone, a standard treatment for IBD.

Mechanism of Action: CCK2 Receptor Antagonism in IBD

This compound exerts its anti-inflammatory effects by selectively blocking the CCK2 receptor. Gastrin, a hormone that binds to the CCK2 receptor, is implicated in the pathophysiology of IBD. Elevated levels of cholecystokinin (CCK), another ligand for CCK receptors, have been observed in IBD patients. By antagonizing the CCK2 receptor, this compound is thought to interrupt a key signaling pathway that contributes to intestinal inflammation.

The binding of gastrin to the CCK2 receptor on intestinal epithelial and immune cells is believed to trigger a Gq protein-coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently activate Protein Kinase C (PKC) and increase intracellular calcium levels. Downstream of these events, pro-inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are activated. This culminates in the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6, which are central mediators of the inflammatory response in IBD. This compound, by blocking the initial receptor activation, effectively inhibits these downstream inflammatory signaling events.

Data Presentation

While specific quantitative data from the preclinical studies of this compound in the indomethacin-induced IBD model are not publicly available in detail, the following tables are structured to present such data once obtained. The studies report a dose-dependent effect, with 5 mg/kg and 20 mg/kg of this compound administered orally (p.o.) being effective.

Table 1: Effect of this compound on Disease Activity Index (DAI)

| Treatment Group | Dose (mg/kg, p.o.) | Mean DAI Score ± SD | % Reduction vs. Indomethacin |

| Control | - | Data not available | - |

| Indomethacin | - | Data not available | - |

| This compound | 5 | Data not available | Data not available |

| This compound | 20 | Data not available | Data not available |

| Prednisolone | Data not available | Data not available | Data not available |

Table 2: Macroscopic and Histopathological Scores

| Treatment Group | Dose (mg/kg, p.o.) | Macroscopic Ulcer Score ± SD | Histopathological Score ± SD |

| Control | - | Data not available | Data not available |

| Indomethacin | - | Data not available | Data not available |

| This compound | 5 | Data not available | Data not available |

| This compound | 20 | Data not available | Data not available |

| Prednisolone | Data not available | Data not available | Data not available |

Table 3: Myeloperoxidase (MPO) Activity and Cytokine Levels in Colonic Tissue

| Treatment Group | Dose (mg/kg, p.o.) | MPO Activity (U/g tissue) ± SD | TNF-α (pg/mg protein) ± SD | IL-6 (pg/mg protein) ± SD |

| Control | - | Data not available | Data not available | Data not available |

| Indomethacin | - | Data not available | Data not available | Data not available |

| This compound | 5 | Data not available | Data not available | Data not available |

| This compound | 20 | Data not available | Data not available | Data not available |

| Prednisolone | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in an indomethacin-induced IBD model in rats.

Induction of IBD and Treatment Regimen

This protocol is based on established methods for inducing IBD in rats using indomethacin.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Indomethacin

-

5% Sodium bicarbonate (NaHCO₃) solution

-

This compound

-

Prednisolone (positive control)

-

Vehicle for this compound and Prednisolone (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles

-

Syringes and needles for subcutaneous injection

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Control Group: Receive vehicle only.

-

Indomethacin Group: Receive indomethacin and vehicle.

-

This compound (5 mg/kg) Group: Receive indomethacin and this compound (5 mg/kg, p.o.).